molecular formula C18H16ClN3O3S B2440679 N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-25-3

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Numéro de catalogue: B2440679
Numéro CAS: 1021229-25-3
Poids moléculaire: 389.85
Clé InChI: KKIPXAXKGNSFCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorinated aromatic amine

Propriétés

IUPAC Name

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-13(19)4-2-5-14(11)21-16(23)8-7-12-10-26-18(20-12)22-17(24)15-6-3-9-25-15/h2-6,9-10H,7-8H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIPXAXKGNSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain.

    Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. The thiazole and furan rings are known to exhibit biological activity, making this compound a candidate for developing new antibiotics or antifungal agents. Research indicates that similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial capabilities.

Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chlorinated aromatic amine is believed to enhance its binding affinity to cancer-related proteins, potentially increasing its efficacy as an anticancer agent.

Organic Synthesis

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can serve as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable chemists to modify and create derivatives with enhanced properties or novel activities. This application is particularly valuable in drug discovery and development processes where structural modifications can lead to improved therapeutic profiles.

Materials Science

The unique structural characteristics of this compound may also lend themselves to applications in materials science. Its potential use in developing new materials with specific electronic or optical properties has been noted. For example, compounds with similar frameworks have been explored for their use in organic semiconductors or photonic devices, which could be beneficial for advancing technologies in electronics and photonics .

Antitumor Efficacy

Several studies have focused on the antitumor efficacy of compounds structurally similar to this compound. These studies highlight the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its biological activity. Variations in substituents on the thiazole or furan rings have been shown to significantly impact the compound's potency against cancer cells and pathogens.

Antimicrobial Activity

Case studies have demonstrated the antimicrobial activity of related compounds against various bacterial strains, suggesting that this compound could be effective against resistant strains due to its unique mechanism of action.

Mécanisme D'action

The mechanism of action of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole and furan rings can interact with active sites in proteins, potentially inhibiting their function. The chlorinated aromatic amine can also participate in binding interactions, enhancing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural features, including the thiazole and furan rings, the chlorinated aromatic amine, and the oxopropyl chain. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Activité Biologique

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, also known by its CAS number 1021229-25-3, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S, with a molecular weight of 389.9 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
CAS Number1021229-25-3
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight389.9 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H522 (non-small cell lung cancer). One study reported that derivatives similar to the target compound exhibited IC50 values as low as 0.06 µM against certain cancer types, indicating potent activity .

Case Study:
In a study evaluating a series of thiazole derivatives, one compound showed a GI50 value below 5.0 μM across multiple cancer cell lines, suggesting broad-spectrum anticancer activity . This reinforces the potential of this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been extensively documented. Thiazole derivatives are known to exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A notable finding indicated that certain thiazole-based compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus32.6
Thiazole Derivative BE. coli47.5
Thiazole Derivative CPseudomonas aeruginosa25.1

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : Compounds with thiazole structures often inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes and disruption of essential metabolic pathways have been suggested as primary actions against microbial targets.

Q & A

Basic: What are the optimal synthetic routes for N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 3-chloro-2-methylaniline with a β-keto ester to form the amide intermediate.
  • Step 2: Cyclization with thiourea to generate the thiazole ring.
  • Step 3: Coupling with furan-2-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
    Key optimization parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF), and purification via flash chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via 1H^1H-NMR (e.g., disappearance of NH2_2 signals at δ 5.2 ppm) and LC-MS .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies between solution-state NMR and solid-state X-ray crystallography data often arise from conformational flexibility or solvent interactions. To resolve this:

  • Perform variable-temperature NMR to assess dynamic behavior (e.g., coalescence of proton signals).
  • Use density functional theory (DFT) to model the lowest-energy conformation and compare with X-ray data.
  • Validate with 2D NOESY/ROESY to detect through-space correlations in solution.
    For example, unexpected downfield shifts in the thiazole protons (δ 7.8–8.2 ppm) may indicate π-stacking interactions observable via X-ray but averaged in NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and identity?

Answer:
Essential techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm substitution patterns (e.g., thiazole C-2 at δ 165 ppm).
  • FT-IR : Validate amide C=O (1680–1700 cm1^{-1}) and furan C-O-C (1250 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C19_{19}H17_{17}ClN3_3O3_3S requires [M+H]+^+ at m/z 412.0821).
  • HPLC-PDA : Assess purity (>95% at λ 254 nm) .

Advanced: How does the 3-chloro-2-methylphenyl group influence target selectivity in kinase inhibition assays?

Answer:
The chloro-methyl substitution enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR or JAK2).

  • Competitive binding assays : Measure IC50_{50} shifts with and without ATP.
  • Molecular docking : Compare binding poses with unsubstituted analogs (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol).
  • SAR studies : Replace the chloro group with F or CF3_3 to probe steric/electronic effects on potency .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Cancer : NCI-60 cell panel (e.g., GI50_{50} < 10 μM in MDA-MB-231 cells).
  • Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 μg/mL).
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or HDACs (IC50_{50} determination).
    Dose-response curves should include positive controls (e.g., doxorubicin for cancer) and solvent controls .

Advanced: How can metabolic instability of the furan moiety be addressed in preclinical studies?

Answer:
The furan ring is prone to CYP450-mediated oxidation. Mitigation strategies include:

  • Isotope labeling : 14C^{14}C-furan to track metabolites via radio-HPLC.
  • Prodrug design : Mask the furan as a methyl ether (e.g., methoxymethyl protection).
  • Co-administration : CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess AUC improvements .

Basic: What computational methods predict this compound’s solubility and logP?

Answer:

  • QSAR models : Use Molinspiration or ACD/Labs to estimate logP (predicted logP = 3.2 ± 0.3).
  • COSMO-RS : Simulate solubility in DMSO/water mixtures (e.g., 12 mg/mL in 10% DMSO).
  • Experimental validation : Shake-flask method with HPLC quantification .

Advanced: How can conflicting cytotoxicity data between 2D vs. 3D cell models be interpreted?

Answer:
Discrepancies often reflect differences in drug penetration or hypoxia in 3D spheroids.

  • Confocal imaging : Use fluorescent analogs (e.g., BODIPY-labeled) to track compound distribution.
  • Hypoxia markers : Immunostain for HIF-1α in 3D models.
  • Adjust EC50_{50} : Apply diffusion-correction models (e.g., Kdiff_{diff} = 0.15 h1^{-1}) .

Basic: What are the storage conditions to prevent thiazole ring degradation?

Answer:

  • Temperature : -20°C under argon.
  • Solvent : Store in anhydrous DMSO (10 mM aliquots).
  • Stability assay : Monitor via LC-MS over 6 months; >90% recovery if stored correctly .

Advanced: What strategies resolve crystallographic disorder in the thiazole-furan backbone?

Answer:

  • Twinned data refinement : Use SHELXL (TWIN/BASF commands) for pseudo-merohedral twinning.
  • Low-temperature data collection : 100 K to reduce thermal motion.
  • Disorder modeling : Split residues with occupancy ratios (e.g., 60:40 for two conformers) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.